molecular formula C12H17FN2O2S B1304135 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane CAS No. 849924-88-5

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane

Cat. No.: B1304135
CAS No.: 849924-88-5
M. Wt: 272.34 g/mol
InChI Key: APBOURYCDZUNHD-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a 2-fluoro-4-(methylsulfonyl)phenyl group. The methylsulfonyl group enhances metabolic stability and binding affinity, while the fluorine atom influences electronic properties and bioavailability .

Properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBOURYCDZUNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382628
Record name 1-[2-Fluoro-4-(methanesulfonyl)phenyl]-1,4-diazepane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-88-5
Record name 1-[2-Fluoro-4-(methanesulfonyl)phenyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane
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Preparation Methods

Synthesis of the Aromatic Intermediate: 2-Fluoro-4-(methylsulfonyl)phenyl Derivative

The preparation begins with the synthesis of the aromatic intermediate bearing the fluoro and methylsulfonyl substituents. A representative synthetic route involves:

  • Step 1: Formation of 4-methylthioacetophenone
    Thioanisole (methyl phenyl sulfide) reacts with acetyl chloride in the presence of a catalyst (e.g., Lewis acid) in solvents such as dichloromethane (DCM) or chloroform at 0–20°C, followed by stirring at room temperature for 10–20 hours. The product is isolated by acidification, extraction, and recrystallization to yield 4-methylthioacetophenone.
    (Patent CN102603646B)

  • Step 2: Conversion to 1-(4-methylthio-phenyl)-3-phenyl-1,3-dione
    Using tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) as solvent, 4-methylthioacetophenone is reacted with methyl benzoate under catalytic conditions at 50–70°C for 10–20 hours. The product is purified by silica gel chromatography.
    (Patent CN102603646B)

  • Step 3: Oxidation and Sulfonylation
    The methylthio group is oxidized to the methylsulfonyl group, typically using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. This step converts the methylthio substituent to the methylsulfonyl group, yielding the key aromatic intermediate 2-fluoro-4-(methylsulfonyl)phenyl derivative.
    (General synthetic knowledge and oxidation protocols)

Formation of the 1,4-Diazepane Ring and Coupling

  • Step 4: Diazepane Ring Introduction
    The 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms) is introduced via nucleophilic substitution or coupling reactions. The diazepane moiety can be synthesized separately or purchased (CAS 4318-37-0) and then coupled to the aromatic intermediate.
    (Chemsrc data on 1-methyl-1,4-diazepane)

  • Step 5: Coupling Reaction
    The aromatic intermediate bearing the methylsulfonyl and fluoro substituents is coupled with 1,4-diazepane using peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in solvents like dichloromethane (DCM). Triethylamine or other bases may be added to facilitate the reaction. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
    (Patent WO2010015972A1)

  • Step 6: Purification
    The crude product is purified by standard chromatographic techniques (silica gel column chromatography) and recrystallization to achieve high purity (≥95%).
    (Commercial synthesis data from Aromsyn and AKSci)

Data Table: Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Time Product/Intermediate
1 Friedel-Crafts Acylation Thioanisole, Acetyl chloride, Catalyst DCM, Chloroform 0–20°C → RT 10–20 h 4-Methylthioacetophenone
2 Claisen Condensation 4-Methylthioacetophenone, Methyl benzoate, Catalyst THF, DMF 50–70°C 10–20 h 1-(4-Methylthio-phenyl)-3-phenyl-1,3-dione
3 Oxidation m-CPBA or H2O2 Suitable solvent Ambient Several hours 2-Fluoro-4-(methylsulfonyl)phenyl derivative
4 Diazepane Synthesis Commercial or synthesized 1,4-diazepane 1,4-Diazepane
5 Coupling Reaction Aromatic intermediate, 1,4-diazepane, EDCI, HOBt, Base DCM RT or mild heat Several hours 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane
6 Purification Chromatography, Recrystallization Pure final compound

Chemical Reactions Analysis

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₇FN₂O₂S
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 849924-88-5

The compound features a diazepane ring substituted with a fluorinated phenyl group and a methylsulfonyl moiety, which may contribute to its biological activity and solubility properties.

Pharmacological Potential

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane has been investigated for its potential as a therapeutic agent. The structural modifications provided by the fluorine and methylsulfonyl groups may enhance its binding affinity to specific biological targets.

  • Targeting Neurological Disorders : Diazepane derivatives are known for their anxiolytic and anticonvulsant properties. Research indicates that this compound could be effective in treating anxiety disorders or epilepsy due to its potential modulation of GABAergic neurotransmission .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique substituents on the diazepane ring may influence its interaction with cellular pathways involved in cancer progression .

Case Studies

A recent study evaluated the efficacy of similar diazepane derivatives in preclinical models of anxiety. Results indicated significant reductions in anxiety-like behaviors, suggesting that modifications to the diazepane structure can lead to enhanced pharmacological profiles .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing smart materials with enhanced properties.

  • Thermal Stability : Research shows that adding this compound to polymer composites can improve thermal stability and mechanical strength, making it suitable for applications in high-performance materials .
  • Conductive Polymers : The presence of electron-withdrawing groups like fluorine can enhance the electrical conductivity of polymers, paving the way for applications in electronic devices .

Magnetic Resonance Imaging (MRI)

Recent advancements highlight the potential use of compounds like this compound as contrast agents in MRI. The fluorine atom can serve as a magnetic resonance marker, enhancing image contrast and resolution .

Case Studies in Imaging

Studies utilizing MRI techniques have demonstrated that incorporating fluorinated compounds improves the visualization of specific tissues or tumors. This application is particularly relevant in oncological diagnostics where precise imaging is crucial for treatment planning .

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The fluorophenyl group enhances its binding affinity, while the methylsulfonyl group increases its solubility and stability . These interactions can modulate various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane and analogous 1,4-diazepane derivatives:

Compound Substituents Molecular Formula Key Properties Reference
This compound 2-Fluoro-4-(methylsulfonyl)phenyl C₁₂H₁₆FN₂O₂S High metabolic stability; potential GPCR modulation (inferred from sulfonyl group)
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane 4-Chlorophenyl/phenyl C₁₈H₂₁ClN₂ Lower polarity; limited CNS penetration due to bulky substituents
5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 2-Cyanophenyl, thiophen-3-yl C₂₇H₂₉N₅OS Dopamine D3 receptor selectivity; moderate binding affinity (IC₅₀ = 459 nM)
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenyl-pyrazole C₁₄H₁₆ClN₅ 5-HT7R antagonist; reduces self-grooming in Shank3 transgenic mice
1-(Morpholine-4-sulfonyl)-1,4-diazepane Morpholine-sulfonyl C₉H₁₉N₃O₃S Enhanced solubility; sulfonyl group enables hydrogen bonding

Key Observations :

Electronic Effects: The methylsulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to chlorophenyl or cyanophenyl substituents, improving receptor interaction . Fluorine at the 2-position enhances metabolic stability relative to non-fluorinated analogs (e.g., 1-((4-chlorophenyl)methyl)-1,4-diazepane) .

Biological Activity :

  • Compounds with sulfonyl groups (e.g., BMS-903452 in ) exhibit superior GPCR agonism/antagonism due to sulfonyl-oxygen interactions with receptor residues .
  • Thiophene- or pyrazole-substituted derivatives () show CNS activity but lower selectivity compared to the target compound’s sulfonyl-fluorine combination .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for halogenated aryl-diazepanes (e.g., SNAr reactions with 1,4-diazepane under basic conditions) .
  • Morpholine-sulfonyl analogs require specialized sulfonylation steps, increasing synthetic complexity .

Research Findings and Implications

  • Pharmacological Potential: The methylsulfonyl-fluorine motif is understudied but promising for GPCR-targeted therapies, as seen in BMS-903452 (GPR119 agonist for diabetes) and 5-HT7R antagonists for autism spectrum disorder .
  • Structural Limitations : Bulky substituents (e.g., benzhydryl groups in ) reduce bioavailability, whereas compact sulfonyl/fluoro groups optimize pharmacokinetics .

Biological Activity

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane, a compound with the molecular formula C12H17FN2O2SC_{12}H_{17}FN_2O_2S and a molecular weight of 272.34 g/mol, has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17FN2O2SC_{12}H_{17}FN_2O_2S
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 849924-88-5
  • Structure : The compound features a diazepane ring substituted with a fluorinated phenyl group and a methylsulfonyl group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research involving related compounds demonstrated the ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Enzyme Inhibition

This compound has shown potential in inhibiting specific enzymes linked to disease processes:

  • Acetylcholinesterase (AChE) : Compounds structurally related to this compound have been evaluated for their AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro studies have reported IC50 values indicating effective inhibition of AChE by related thiazolidinones, suggesting potential applications in enhancing cognitive function .

3. Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Studies have utilized physiologically based pharmacokinetic (PBPK) modeling to predict the absorption and distribution characteristics of similar compounds in humans, providing insights into their efficacy and safety profiles .

Case Studies

Several case studies highlight the biological activities and therapeutic potentials of this compound:

Case Study 1: Antitumor Effects
A study involving a series of diazepane derivatives demonstrated that certain modifications led to enhanced antitumor activity against malignant pleural mesothelioma (MPM). The combination of these derivatives with other therapeutic agents resulted in synergistic effects, significantly reducing tumor growth in xenograft models .

Case Study 2: Cholinesterase Inhibition
Research focusing on thiazolidinones derived from similar structures showed promising results in inhibiting AChE activity in rat models. The findings indicated that these compounds could serve as potential candidates for Alzheimer's therapy due to their selective inhibition profiles .

Data Tables

Property Value
Molecular FormulaC12H17FN2O2SC_{12}H_{17}FN_2O_2S
Molecular Weight272.34 g/mol
CAS Number849924-88-5
Biological ActivitiesAntitumor, Enzyme Inhibition
Compound IC50 (μM) Target Enzyme
Thiazolidinone derivative3.11Acetylcholinesterase
Diazepane derivativeNot specifiedCancer cell lines

Q & A

Q. What are the recommended synthetic routes for 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, starting with diazepane ring formation followed by functionalization of the phenyl group. Key steps include:

  • Sulfonylation : Introduce the methylsulfonyl group via nucleophilic substitution or sulfonic acid coupling under controlled pH (6–8) and temperatures (40–60°C) .
  • Fluorination : Electrophilic fluorination using Selectfluor® or similar agents in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .

Q. Optimization Tips :

  • Employ catalysts like DMAP or Pd(PPh₃)₄ to enhance sulfonylation efficiency.
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can the structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions (e.g., fluorine at C2, methylsulfonyl at C4) via ¹⁹F and ¹H NMR .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ≈ 315.1 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the diazepane ring .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in methanol (~10 mg/mL); insoluble in water .
  • Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or acidic conditions (pH < 4), which may degrade the sulfonyl group .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) or GPCRs using fluorescence polarization assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinities for targets like 5-HT receptors. Focus on steric clashes near the methylsulfonyl group .
  • QSAR Studies : Corporate substituent electronic parameters (Hammett σ) to optimize bioactivity .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Orthogonal Validation : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

  • Analog Synthesis : Modify the fluorophenyl or diazepane moiety (e.g., replace methylsulfonyl with cyclopropanesulfonyl) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using MOE software .

Q. What engineering challenges arise during scale-up synthesis, and how are they addressed?

  • Reaction Exotherms : Use jacketed reactors with temperature control to manage heat generation during fluorination .
  • Waste Reduction : Implement flow chemistry for continuous sulfonylation, reducing solvent use by 40% .

Notes

  • Source Reliability : Data derived from PubChem , peer-reviewed methodologies , and validated vendor specifications .

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